3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one
Overview
Description
3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one typically involves the reaction of 3-methylphenol with 2-chloroethylamine to form 3-(2-aminoethyl)phenol. This intermediate is then reacted with 2-mercaptobenzothiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one can be compared with other similar compounds such as 3-[2-(4-methylphenoxy)ethyl]-1,3-benzothiazol-2-one. While both compounds share a similar core structure, the position of the methyl group on the phenoxy ring can influence their chemical and biological properties.
Properties
IUPAC Name |
3-[2-(3-methylphenoxy)ethyl]-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-12-5-4-6-13(11-12)19-10-9-17-14-7-2-3-8-15(14)20-16(17)18/h2-8,11H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERWHIDOAHVXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3SC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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